molecular formula C9H14BrNO B3385122 Phenol, 3-[2-(methylamino)ethyl]-, hydrobromide CAS No. 61186-06-9

Phenol, 3-[2-(methylamino)ethyl]-, hydrobromide

Cat. No.: B3385122
CAS No.: 61186-06-9
M. Wt: 232.12 g/mol
InChI Key: ZCMWDDIBWZDMGE-UHFFFAOYSA-N
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Description

Phenol, 3-[2-(methylamino)ethyl]-, hydrobromide is a chemical compound with the molecular formula C9H14BrNO It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a 3-[2-(methylamino)ethyl] group, and it forms a hydrobromide salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-[2-(methylamino)ethyl]-, hydrobromide typically involves the following steps:

    Starting Material: The synthesis begins with phenol as the starting material.

    Substitution Reaction: The phenolic hydroxyl group is substituted with a 3-[2-(methylamino)ethyl] group

    Formation of Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the substituted phenol with hydrobromic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Controlled Reaction Conditions: Maintaining specific temperatures, pressures, and pH levels to optimize the reaction.

    Purification Steps: Using techniques such as crystallization, filtration, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-[2-(methylamino)ethyl]-, hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

Phenol, 3-[2-(methylamino)ethyl]-, hydrobromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Studied for its potential therapeutic effects and as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 3-[2-(methylamino)ethyl]-, hydrobromide involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through:

    Binding to Receptors: Interacting with specific receptors on cell surfaces or within cells.

    Enzyme Inhibition or Activation: Modulating the activity of enzymes involved in various biochemical pathways.

    Signal Transduction Pathways: Affecting signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Phenol, 3-[2-(methylamino)ethyl]-, hydrobromide can be compared with other similar compounds, such as:

    Phenol, 3-[2-(ethylamino)ethyl]-, hydrobromide: Similar structure but with an ethylamino group instead of a methylamino group.

    Phenol, 3-[2-(dimethylamino)ethyl]-, hydrobromide: Contains a dimethylamino group instead of a methylamino group.

    Phenol, 3-[2-(amino)ethyl]-, hydrobromide: Lacks the methyl group on the amino group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

3-[2-(methylamino)ethyl]phenol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.BrH/c1-10-6-5-8-3-2-4-9(11)7-8;/h2-4,7,10-11H,5-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMWDDIBWZDMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=CC=C1)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627762
Record name 3-[2-(Methylamino)ethyl]phenol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61186-06-9
Record name 3-[2-(Methylamino)ethyl]phenol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[2-(methylamino)ethyl]phenol hydrobromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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